Weak IDO1 Inhibition Contrasts Sharply with Potent Clinical Candidate Epacadostat, Delineating a Clear Selectivity Window
3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol exhibits an IC50 of >40,000 nM against human indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular assay measuring kynurenine (KYN) production in SK-OV-3 cells [1]. This is >4,000-fold weaker than the clinical IDO1 inhibitor epacadostat (IC50 ~7 nM) [2]. This massive differential quantitatively confirms that the compound is not a significant IDO1 binder, an essential piece of information for researchers designing IDO1-targeted libraries or seeking to avoid off-target IDO1 modulation in other therapeutic programs.
| Evidence Dimension | IDO1 Enzyme Inhibition (Cellular IC50) |
|---|---|
| Target Compound Data | IC50 > 40,000 nM |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 ~7 nM |
| Quantified Difference | >5,700-fold difference |
| Conditions | Human SK-OV-3 cells; KYN detection after 18 h incubation with L-tryptophan substrate |
Why This Matters
Knowing this compound's extremely weak IDO1 activity prevents wasted resources on false-positive hits in oncology programs and validates its use as a negative control or as a selective agent for non-IDO1 targets.
- [1] BindingDB. BDBM50562514 / CHEMBL4759999. Affinity Data: IC50 > 4.00E+4 nM for human IDO1 in SK-OV-3 cells. View Source
- [2] Liu, X., et al. Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood, 2010, 115(17), 3520-3530. (Epacadostat IC50 reported). View Source
